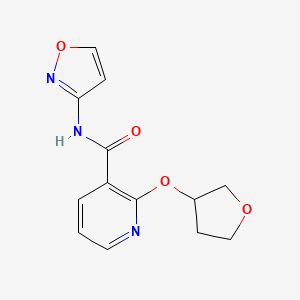
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H14N2O3 and a molecular weight of approximately 275.26 g/mol. Its structure features a pyridine ring substituted with an oxazole group and an oxolanyloxy moiety, contributing to its unique chemical properties and biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound has been shown to inhibit specific ion channels and transporters involved in neuronal calcium homeostasis. This suggests potential therapeutic applications in conditions such as hypoxia/reoxygenation injury, where calcium overload can lead to neuronal damage.
- Ion Channel Modulation : Interaction studies reveal that this compound can modulate sodium/calcium exchangers, selectively inhibiting certain isoforms. This modulation is crucial for understanding its pharmacodynamics and potential side effects.
- Anti-inflammatory and Anti-cancer Activities : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory and anti-cancer properties, though further investigation is required to fully elucidate these effects.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds related to this structure have shown notable antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Molecular docking simulations suggest that these compounds bind effectively to the active sites of topoisomerase I (TOPO I), which is critical for cancer treatment strategies .
Comparative Analysis with Analog Compounds
The following table summarizes the comparison of N-(1,2-oxazol-3-yloxy)pyridine derivatives with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-(Oxolan-3-yloxy)-pyridine | Lacks the oxazole moiety | Simpler structure; less biological activity |
| N-(1,2-thiazol-4-yl)-pyridine | Contains a thiazole instead of an oxazole | Potentially different biological targets |
| 4-Amino-pyridine derivatives | Amino group substitution on pyridine | Known for enhancing synaptic transmission |
N-(1,2-oxazol-3-yloxy)pyridine stands out due to its dual functionality from both the oxazole and oxolanyloxy groups, enhancing its interaction with specific biological targets compared to simpler analogs.
Neuroprotection in Hypoxia/Reoxygenation Injury
A study explored the neuroprotective properties of N-(1,2-oxazol-3-yloxy)pyridine in models simulating hypoxia/reoxygenation injury. The results indicated that treatment with this compound significantly reduced neuronal death by modulating calcium influx through ion channels.
Anti-Cancer Activity
In another investigation, derivatives were screened against a panel of cancer cell lines using MTT assays. Compounds derived from N-(1,2-oxazol-3-yloxy)pyridine exhibited varying degrees of cytotoxicity. Notably, certain derivatives showed IC50 values in low micromolar ranges against breast cancer cell lines, highlighting their potential as therapeutic agents .
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-12(15-11-4-7-19-16-11)10-2-1-5-14-13(10)20-9-3-6-18-8-9/h1-2,4-5,7,9H,3,6,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKDSPJYXNTUGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













